molecular formula C15H17NO B13081382 Phenyl(4-propylpyridin-2-yl)methanol

Phenyl(4-propylpyridin-2-yl)methanol

Cat. No.: B13081382
M. Wt: 227.30 g/mol
InChI Key: GVMAWPBTMUCGLE-UHFFFAOYSA-N
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Description

Phenyl(4-propylpyridin-2-yl)methanol is an organic compound with the molecular formula C15H17NO It consists of a phenyl group attached to a pyridine ring, which is further substituted with a propyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-propylpyridin-2-yl)methanol typically involves the reaction of 4-propylpyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-propylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while substitution reactions can produce a variety of substituted phenyl or pyridine derivatives.

Scientific Research Applications

Phenyl(4-propylpyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl(4-propylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Phenyl(4-propylpyridin-2-yl)methanol can be compared with other similar compounds, such as:

    Phenyl(4-methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of a propyl group.

    Phenyl(4-ethylpyridin-2-yl)methanol: Similar structure but with an ethyl group instead of a propyl group.

    Phenyl(4-butylpyridin-2-yl)methanol: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Phenyl(4-propylpyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic group attached to a pyridine ring, specifically with a propyl substituent at the 4-position of the pyridine. Its molecular formula is C15H19NC_{15}H_{19}N, and it has a molecular weight of approximately 229.33 g/mol. The structure can be represented as follows:

C6H5CH(OH)C5H4N\text{C}_6\text{H}_5-\text{CH}(\text{OH})-\text{C}_5\text{H}_4\text{N}

This compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, impacting biochemical pathways relevant to disease processes.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases where these enzymes play a crucial role.
  • Receptor Binding : It may also bind to certain receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and shown promising results in inhibiting growth.

Microorganism IC50 (µM) Mechanism
E. coli25Cell wall synthesis inhibition
S. aureus15Protein synthesis inhibition

These findings suggest that the compound could be developed into an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For example:

Cell Line IC50 (µM) Selectivity Index
HepG2 (liver cancer)303
Normal Fibroblasts>100-

This selectivity indicates potential for use in cancer therapy.

Case Studies

  • Study on Enzyme Inhibition : A recent study explored the enzyme inhibition properties of this compound against cyclooxygenase (COX) enzymes involved in inflammation. The compound showed IC50 values of 12 µM for COX-1 and 18 µM for COX-2, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : In vivo studies utilizing murine models demonstrated that this compound significantly reduced bacterial load in skin infection models compared to controls, showcasing its therapeutic potential .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

phenyl-(4-propylpyridin-2-yl)methanol

InChI

InChI=1S/C15H17NO/c1-2-6-12-9-10-16-14(11-12)15(17)13-7-4-3-5-8-13/h3-5,7-11,15,17H,2,6H2,1H3

InChI Key

GVMAWPBTMUCGLE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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